molecular formula C14H19FN2O2 B8816457 Benzyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate CAS No. 455267-64-8

Benzyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

Cat. No. B8816457
CAS RN: 455267-64-8
M. Wt: 266.31 g/mol
InChI Key: IJUVVFGCZRZNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H19FN2O2 and its molecular weight is 266.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

455267-64-8

Product Name

Benzyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31 g/mol

IUPAC Name

benzyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C14H19FN2O2/c15-14(11-16)6-8-17(9-7-14)13(18)19-10-12-4-2-1-3-5-12/h1-5H,6-11,16H2

InChI Key

IJUVVFGCZRZNFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CN)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (1.5 g, 5.1 mmol) in THF (10 mL) at RT with added water (0.92 mL, 0.92 mmol) and triphenylphosphine (4.3 g, 15.4 mmol). The reaction mixture was stirred for 60 h, concentrated, dissolved in HCl (1M) and extracted with Et2O four times. The aqueous layer was basified to pH 11 and extracted with EtOAc twice. The organic layer was dried over Na2SO4, filtered and concentrated. The crude mixture was chromatographed on silica gel (CH2Cl2 to 80:20:2 CH2C12:MeOH:NH4OH) to give benzyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate.
Name
benzyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.92 mL
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.